

## Application of Trimethoprim in Creating Selective Media for Yeast Genetics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |  |  |  |  |
|----------------------|------------------------|-----------|--|--|--|--|
| Compound Name:       | Trimethoprim (sulfate) |           |  |  |  |  |
| Cat. No.:            | B1218654               | Get Quote |  |  |  |  |

Application Note & Protocol

### Introduction

In the field of yeast genetics, the use of selective media is fundamental for identifying and maintaining specific genotypes. While auxotrophic markers are commonly employed, dominant drug resistance markers offer a valuable alternative, particularly when working with prototrophic industrial strains or when multiple selection markers are required. Trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), presents a potent tool for developing such selective media. This document provides detailed application notes and protocols for utilizing trimethoprim in yeast genetics, targeting researchers, scientists, and professionals in drug development.

Trimethoprim targets the enzyme dihydrofolate reductase, a critical component of the folic acid synthesis pathway.[1] This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids like methionine and glycine, which are fundamental for DNA replication and cell proliferation. By inhibiting DHFR, trimethoprim effectively halts cell growth.

Wild-type Saccharomyces cerevisiae is generally resistant to trimethoprim. However, specific mutations, particularly in genes related to DNA repair such as rad6 and rad18, can confer sensitivity to the drug. This characteristic can be exploited for screening and genetic studies. Furthermore, trimethoprim can be used in conjunction with sulfonamides like sulfamethoxazole, which inhibit an earlier step in the folate pathway (dihydropteroate synthase), leading to a



synergistic and more potent inhibition of yeast growth. This dual-targeting approach forms the basis for a powerful selective system.

A key application of trimethoprim in yeast genetics involves the use of the endogenous dihydrofolate reductase gene, DFR1, as a selectable marker. A yeast strain with a deleted or non-functional dfr1 allele would be hypersensitive to trimethoprim. Transformation with a plasmid carrying a functional DFR1 gene restores resistance, allowing for the selection of transformants on trimethoprim-containing media. This method is particularly advantageous as it relies on an endogenous yeast gene, which can be more stable and less prone to silencing than some heterologous markers.

**Data Presentation** 

**Table 1: Solubility of Selective Agents** 

| Compound          | Solvent                        | Solubility                            | Storage of Stock<br>Solution |
|-------------------|--------------------------------|---------------------------------------|------------------------------|
| Trimethoprim      | DMSO                           | ~20 mg/mL                             | -20°C, protected from light  |
| Dimethylformamide | ~13 mg/mL                      | -20°C, protected from light           |                              |
| Water             | ~0.4 mg/mL (sparingly soluble) | Not recommended for long-term storage |                              |
| Sulfamethoxazole  | 0.5 M NaOH                     | Readily soluble                       | Room temperature             |
| Sulfanilamide     | Water                          | Soluble                               | Room temperature             |

## Table 2: Recommended Concentration Ranges for Selective Media



| Selective<br>Agent(s)                  | Yeast Strain<br>Background  | Medium Type | Recommended<br>Concentration<br>Range                                     | Purpose                                                                  |
|----------------------------------------|-----------------------------|-------------|---------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Trimethoprim +<br>Sulfamethoxazol<br>e | Wild-type (e.g.,<br>BY4741) | SD or YPD   | Trimethoprim:<br>100-300 μg/mL;<br>Sulfamethoxazol<br>e: 250-500<br>μg/mL | General selection (empirical optimization required)                      |
| Trimethoprim +<br>Sulfanilamide        | dfr1∆                       | SD or YPD   | Trimethoprim:<br>50-200 μg/mL;<br>Sulfanilamide: 1<br>mg/mL               | Selection of<br>transformants<br>carrying a<br>functional DFR1<br>marker |
| Methotrexate +<br>Sulfanilamide        | dfr1∆                       | YPD         | Methotrexate:<br>50-300 μM;<br>Sulfanilamide: 1<br>mg/mL                  | Alternative to Trimethoprim for DFR1 selection                           |

Note: The optimal concentration of selective agents can be strain-dependent and should be empirically determined.

# Signaling Pathways and Experimental Workflows Folate Biosynthesis Pathway and Inhibition





Click to download full resolution via product page

Caption: Inhibition of the yeast folate biosynthesis pathway by sulfonamides and trimethoprim.

## **Experimental Workflow: Selection of DFR1 Transformants**





Click to download full resolution via product page

Caption: Workflow for selecting yeast transformants using the DFR1 marker with trimethoprim.

# Experimental Protocols Protocol 1: Preparation of Stock Solutions

1.1. Trimethoprim Stock Solution (10 mg/mL in DMSO)



- Weigh 100 mg of trimethoprim powder and place it in a sterile 15 mL conical tube.
- · Add 10 mL of sterile DMSO.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot into sterile microcentrifuge tubes.
- Store at -20°C, protected from light.
- 1.2. Sulfamethoxazole Stock Solution (50 mg/mL in 0.5 M NaOH)
- Weigh 500 mg of sulfamethoxazole powder and place it in a sterile 15 mL conical tube.
- Add 10 mL of sterile 0.5 M NaOH.
- Vortex until fully dissolved. The solution should be clear.
- Filter-sterilize the solution using a 0.22 μm syringe filter.
- Store at room temperature.
- 1.3. Sulfanilamide Stock Solution (100 mg/mL in water)
- Weigh 1 g of sulfanilamide powder and add it to 10 mL of sterile water in a 15 mL conical tube.
- Warm the solution slightly (e.g., in a 37°C water bath) and vortex to dissolve.
- Filter-sterilize the solution using a 0.22 μm syringe filter.
- Store at room temperature.

## Protocol 2: Preparation of Trimethoprim-Sulfamethoxazole Selective Agar Plates

This protocol is for the general selection of yeast on a rich medium (YPD).



- Prepare 1 liter of YPD agar medium (10 g yeast extract, 20 g peptone, 20 g dextrose, 20 g agar).
- Autoclave for 20 minutes at 121°C.
- Cool the medium in a 55°C water bath.
- Once the medium has cooled, add the appropriate volume of trimethoprim and sulfamethoxazole stock solutions. For example, for final concentrations of 200 μg/mL trimethoprim and 500 μg/mL sulfamethoxazole:
  - Add 20 mL of 10 mg/mL trimethoprim stock solution.
  - Add 10 mL of 50 mg/mL sulfamethoxazole stock solution.
- Add a sterile magnetic stir bar and mix the medium gently on a stir plate for 5 minutes to ensure even distribution of the drugs.
- Pour the plates in a sterile environment (e.g., a laminar flow hood).
- Allow the plates to solidify at room temperature.
- Store the plates at 4°C, protected from light. Plates are best used within 2-3 weeks.

### Protocol 3: Selection of DFR1 Transformants using Trimethoprim and Sulfanilamide

This protocol is designed for selecting yeast transformants that have received a functional DFR1 gene.

- Prepare 1 liter of Synthetic Defined (SD) or YPD agar medium.
- Autoclave and cool to 55°C.
- Add the required supplements for your yeast strain if using SD medium.
- Add the selective agents. For example, for final concentrations of 100  $\mu$ g/mL trimethoprim and 1 mg/mL sulfanilamide:



- Add 10 mL of 10 mg/mL trimethoprim stock solution.
- Add 10 mL of 100 mg/mL sulfanilamide stock solution.
- Mix gently and pour the plates as described in Protocol 2.
- Following your yeast transformation protocol, plate the yeast cells on the selective plates.
- Incubate at 30°C for 2-4 days, or until colonies appear.

## Protocol 4: Determining the Minimal Inhibitory Concentration (MIC) of Trimethoprim

This protocol can be used to determine the sensitivity of a specific yeast strain to trimethoprim.

- Grow a culture of the yeast strain overnight in non-selective liquid medium (e.g., YPD) at 30°C with shaking.
- The next day, dilute the culture to an OD600 of 0.1 in fresh medium.
- In a 96-well microplate, prepare a two-fold serial dilution of trimethoprim in the appropriate liquid medium (SD or YPD). The final volume in each well should be 100  $\mu$ L. Include a nodrug control.
- Add 100 μL of the diluted yeast culture to each well of the microplate. The final OD<sub>600</sub> will be 0.05.
- Incubate the plate at 30°C with shaking for 24-48 hours.
- Measure the OD600 of each well using a microplate reader.
- The MIC is the lowest concentration of trimethoprim that inhibits visible growth. The IC₅₀ (the
  concentration that inhibits growth by 50%) can be calculated by plotting the OD₆₀₀ values
  against the drug concentration and fitting the data to a dose-response curve.

### Conclusion



Trimethoprim, particularly in combination with a sulfonamide, provides a versatile and effective tool for creating selective media in yeast genetics. The protocols and data presented herein offer a comprehensive guide for researchers to implement this selection system. The use of the endogenous DFR1 gene as a selectable marker is a powerful strategy that avoids the introduction of heterologous antibiotic resistance genes. As with any selection system, empirical optimization of drug concentrations for specific yeast strains and experimental conditions is recommended to achieve the best results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- To cite this document: BenchChem. [Application of Trimethoprim in Creating Selective Media for Yeast Genetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218654#application-of-trimethoprim-in-creating-selective-media-for-yeast-genetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com